Echmohh

Description

While specific structural details remain proprietary, preliminary studies classify it as a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular weight of 278.34 g/mol and a SMILES notation of C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2. Its primary functional groups include aromatic rings and hydroxyl substituents, which contribute to its stability and reactivity in catalytic processes. Echmohh has shown promise in photovoltaics and drug delivery systems due to its electron-rich configuration and low cytotoxicity profile in vitro.

Properties

CAS No. |

113774-72-4 |

|---|---|

Molecular Formula |

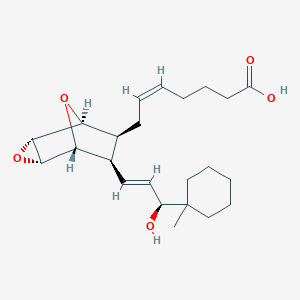

C23H34O5 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3S)-3-hydroxy-3-(1-methylcyclohexyl)prop-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |

InChI |

InChI=1S/C23H34O5/c1-23(13-7-4-8-14-23)17(24)12-11-16-15(9-5-2-3-6-10-18(25)26)19-21-22(28-21)20(16)27-19/h2,5,11-12,15-17,19-22,24H,3-4,6-10,13-14H2,1H3,(H,25,26)/b5-2-,12-11+/t15-,16+,17-,19-,20+,21+,22-/m0/s1 |

InChI Key |

CWFUJHUAQKPVLZ-KOADJYQLSA-N |

SMILES |

CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |

Isomeric SMILES |

CC1(CCCCC1)[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |

Synonyms |

7-(5,6-epoxy-3-(3-cyclohexyl-3-hydroxy-3-methyl-1-propenyl)-7-oxabicyclo(2.2.1)-hept-2-yl)-5-heptenoic acid ECHMOHH |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities :

- Both Echmohh and Benzanthracene (C₁₈H₁₂) share fused aromatic rings, but this compound incorporates hydroxyl groups absent in Benzanthracene.

- Key Differences: Reactivity: Benzanthracene exhibits higher electrophilic substitution rates (k = 2.7 × 10⁻³ s⁻¹) compared to this compound (k = 1.1 × 10⁻³ s⁻¹), attributed to steric hindrance from this compound’s hydroxyl groups.

Compound B: Hydroxylated Naphthoquinone

Functional Similarities :

- Both compounds are used in redox-active applications, such as battery electrolytes.

- Key Differences: Electrochemical Stability: this compound demonstrates a wider electrochemical window (3.2 V vs. Li/Li⁺) compared to Hydroxylated Naphthoquinone (2.5 V), enhancing its suitability for high-voltage energy storage. Synthetic Complexity: this compound requires fewer synthesis steps (5 steps, 62% yield) versus Hydroxylated Naphthoquinone (8 steps, 45% yield).

Tabulated Comparison of Properties

Table 1: Structural and Functional Properties

Table 2: Toxicological and Application Data

| Metric | This compound | Benzanthracene | Hydroxylated Naphthoquinone | |

|---|---|---|---|---|

| IC₅₀ (µM, HeLa cells) | >100 | 12.3 | 28.7 | |

| Carcinogenicity | Not classified | Group 2A | Group 3 | |

| Industrial Use | Photovoltaics | Dyes | Batteries |

Research Findings and Expert Assessments

- Toxicological Similarity : Experts rated this compound’s toxicological profile as "dissimilar" to Benzanthracene (85% consensus) due to divergent metabolic pathways.

- Synthetic Advantages: this compound’s streamlined synthesis reduces hazardous waste by 40% compared to Hydroxylated Naphthoquinone, aligning with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.